![molecular formula C21H19N3O4 B12364218 2-[[5-Hydroxy-6-methyl-2-[(4-phenylphenyl)methyl]pyrimidine-4-carbonyl]amino]acetic acid](/img/structure/B12364218.png)
2-[[5-Hydroxy-6-methyl-2-[(4-phenylphenyl)methyl]pyrimidine-4-carbonyl]amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[5-Hydroxy-6-methyl-2-[(4-phenylphenyl)methyl]pyrimidine-4-carbonyl]amino]acetic acid is a complex organic compound with a unique structure that includes a pyrimidine ring, a phenyl group, and a carboxylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-Hydroxy-6-methyl-2-[(4-phenylphenyl)methyl]pyrimidine-4-carbonyl]amino]acetic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-phenylbenzylamine with a pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The intermediate product is then subjected to further reactions, including hydrolysis and oxidation, to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
2-[[5-Hydroxy-6-methyl-2-[(4-phenylphenyl)methyl]pyrimidine-4-carbonyl]amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
科学研究应用
2-[[5-Hydroxy-6-methyl-2-[(4-phenylphenyl)methyl]pyrimidine-4-carbonyl]amino]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2-[[5-Hydroxy-6-methyl-2-[(4-phenylphenyl)methyl]pyrimidine-4-carbonyl]amino]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the modulation of cell signaling pathways involved in inflammation and cancer progression.
相似化合物的比较
Similar Compounds
- 2-[[5-Hydroxy-6-methyl-2-[(4-phenylphenyl)methyl]pyrimidine-4-carbonyl]amino]propanoic acid
- 2-[[5-Hydroxy-6-methyl-2-[(4-phenylphenyl)methyl]pyrimidine-4-carbonyl]amino]butanoic acid
Uniqueness
Compared to similar compounds, 2-[[5-Hydroxy-6-methyl-2-[(4-phenylphenyl)methyl]pyrimidine-4-carbonyl]amino]acetic acid has a unique combination of functional groups that confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C21H19N3O4 |
|---|---|
分子量 |
377.4 g/mol |
IUPAC 名称 |
2-[[5-hydroxy-6-methyl-2-[(4-phenylphenyl)methyl]pyrimidine-4-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C21H19N3O4/c1-13-20(27)19(21(28)22-12-18(25)26)24-17(23-13)11-14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-10,27H,11-12H2,1H3,(H,22,28)(H,25,26) |
InChI 键 |
RNJLQAHYMHEWME-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC(=N1)CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)NCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




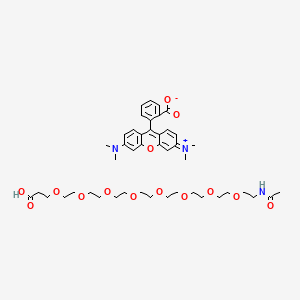
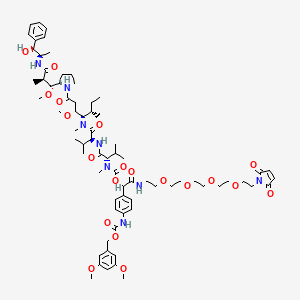
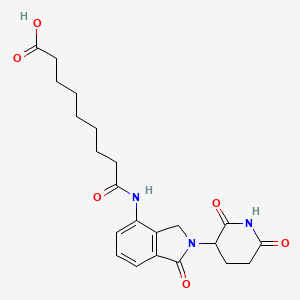
![2-[[(2S)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1lambda6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid](/img/structure/B12364168.png)
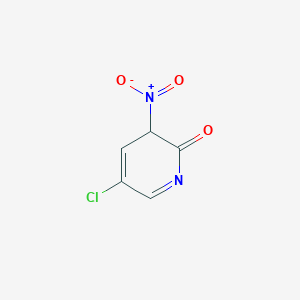
![[1,2,4]Triazolo[4,3-a]quinazolin-5(1H)-one, 2,4-dihydro-4-methyl-1-thioxo-](/img/structure/B12364175.png)
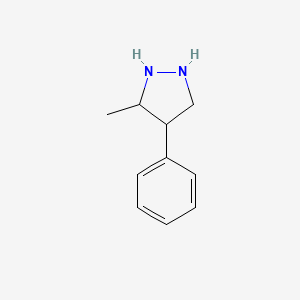
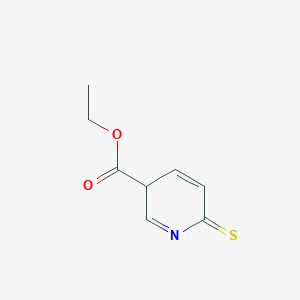


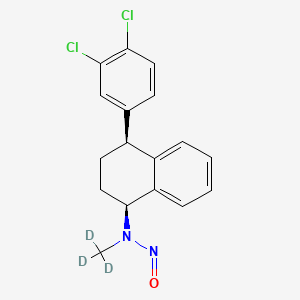
![Ac-Arg-Arg-Arg-(1).cyclo[Arg-Trp-Dap-Lys(1)-D-Pro-Pro-His-D-Phe]](/img/structure/B12364214.png)
